An In-depth Technical Guide to 2,2-Dibromo-4,4,4-trifluorobutanoic Acid
An In-depth Technical Guide to 2,2-Dibromo-4,4,4-trifluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-Dibromo-4,4,4-trifluorobutanoic acid, a specialized chemical compound with potential applications in synthetic chemistry and drug discovery. As a molecule combining the unique electronic properties of a trifluoromethyl group with the reactivity of a dibrominated carbon center and a carboxylic acid handle, it represents a versatile building block for creating complex molecular architectures. This document will delve into its chemical properties, a proposed synthetic route based on established chemical principles, its expected spectroscopic signature, and a discussion of its potential applications and reactivity.
Core Compound Identity and Properties
2,2-Dibromo-4,4,4-trifluorobutanoic acid is a halogenated carboxylic acid. Its structure is characterized by a four-carbon chain with three fluorine atoms on the terminal carbon (C4), two bromine atoms on the alpha-carbon (C2), and a carboxylic acid group at C1.
| Property | Value | Source |
| CAS Number | 1210691-01-2 | [1] |
| Molecular Formula | C4H3Br2F3O2 | [1] |
| Molecular Weight | 299.87 g/mol | [1] |
| Canonical SMILES | C(C(C(=O)O)(Br)Br)C(F)(F)F | N/A |
| InChI Key | QLUGHWWFGTWAGP-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
Proposed Synthesis Pathway and Experimental Protocol
Rationale for the Synthetic Approach
The chosen synthetic strategy is the alpha-bromination of a carboxylic acid, a classic transformation known as the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is selected for its reliability in halogenating the alpha-position of carboxylic acids. The key steps involve the in-situ formation of an acyl halide, which readily enolizes, followed by electrophilic attack by bromine. The use of a phosphorus trihalide as a catalyst is standard for this transformation.
Visualizing the Synthesis Workflow
Caption: Proposed synthesis workflow for 2,2-Dibromo-4,4,4-trifluorobutanoic acid.
Detailed Step-by-Step Experimental Protocol
Materials:
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4,4,4-Trifluorobutanoic acid (1.0 eq)
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Phosphorus tribromide (PBr₃, 0.1 eq)
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Bromine (Br₂, 2.1 eq)
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Dichloromethane (anhydrous)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 4,4,4-trifluorobutanoic acid (1.0 eq).
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Solvent Addition: Dissolve the starting material in anhydrous dichloromethane.
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Catalyst Addition: Carefully add phosphorus tribromide (0.1 eq) to the stirring solution. A slight exotherm may be observed.
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Bromine Addition: Slowly add bromine (2.1 eq) to the reaction mixture via the dropping funnel at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain a controlled temperature.
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Reaction Progression: After the addition of bromine is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable spectroscopic method (e.g., ¹H NMR of an aliquot).
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Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated aqueous sodium thiosulfate to neutralize any unreacted bromine.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 2,2-Dibromo-4,4,4-trifluorobutanoic acid can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization Profile (Predicted)
While experimental spectra for this specific compound are not publicly available, a reliable prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The key signal will be from the methylene protons (-CH₂-) at the C3 position. These protons are coupled to the trifluoromethyl group at C4, which will result in a quartet. The chemical shift of this quartet is anticipated to be in the downfield region due to the electron-withdrawing effects of the adjacent trifluoromethyl and dibromo-substituted carbon.
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Predicted Signal: δ 3.5-4.5 ppm (quartet, 2H, J ≈ 10-12 Hz)
¹³C NMR Spectroscopy
The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
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C1 (Carboxylic Acid): δ 165-175 ppm
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C2 (Dibrominated Carbon): δ 40-50 ppm
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C3 (Methylene Carbon): δ 35-45 ppm (quartet, due to C-F coupling)
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C4 (Trifluoromethyl Carbon): δ 120-130 ppm (quartet, due to C-F coupling)
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a triplet due to coupling with the two adjacent C3 protons.
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Predicted Signal: δ -60 to -70 ppm (triplet)
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid and the carbon-halogen bonds.
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O-H Stretch (Carboxylic Acid): Broad peak from 2500-3300 cm⁻¹
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C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹
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C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region
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C-Br Stretch: Absorptions in the 500-650 cm⁻¹ region
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak, although it may be weak due to the lability of the compound. A key feature would be the characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). Common fragmentation patterns would include the loss of bromine, the carboxylic acid group, and cleavage of the carbon-carbon bonds.
Reactivity and Potential Applications in Drug Development
The unique combination of functional groups in 2,2-Dibromo-4,4,4-trifluorobutanoic acid makes it a potentially valuable building block in medicinal chemistry and materials science.
Chemical Reactivity
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Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. This provides a handle for conjugating the molecule to other scaffolds or for introducing it into peptide chains.
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Dibrominated Carbon: The gem-dibromo group can be a precursor to other functional groups. For instance, it can be converted to a ketone via hydrolysis or used in olefination reactions. It can also participate in radical reactions.
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Trifluoromethyl Group: The CF₃ group is a well-known bioisostere for groups like isopropyl and is often introduced into drug candidates to improve metabolic stability, lipophilicity, and binding affinity. The presence of this group in 2,2-Dibromo-4,4,4-trifluorobutanoic acid makes it an attractive fragment for incorporation into new chemical entities.
Potential Applications
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Scaffold for Novel Amino Acids: The structure of this compound is reminiscent of an amino acid precursor. Chemical manipulation of the dibromo group could potentially lead to the synthesis of novel, non-natural amino acids containing a trifluoromethyl group, which are of high interest in peptide and protein engineering.
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Building Block in Fluorinated Pharmaceuticals: The demand for fluorinated building blocks in drug discovery is consistently high. This compound could serve as a starting material for the synthesis of more complex molecules where the trifluoromethyl group is desired for its beneficial effects on pharmacokinetic and pharmacodynamic properties.
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Probes for Chemical Biology: The reactivity of the dibromo group could be exploited for the development of chemical probes to study biological systems.
Safety and Handling
As with all halogenated organic acids, 2,2-Dibromo-4,4,4-trifluorobutanoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is expected to be corrosive and an irritant.[2][3][4][5][6]
Conclusion
2,2-Dibromo-4,4,4-trifluorobutanoic acid is a specialized chemical with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, its synthesis is achievable through established methods, and its spectroscopic and reactive properties can be reliably predicted. For researchers and drug development professionals, this compound offers a unique combination of functional groups that can be leveraged to create novel molecules with potentially enhanced biological activity and improved physicochemical properties.
References
Sources
- 1. 2,2-Dibromo-4,4,4-trifluorobutanoic acid | 1210691-01-2 [sigmaaldrich.com]
- 2. 2,2-dibromo-4,4,4-trifluorobutanoic acid | Chemrio [chemrio.com]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,4-Dibromobutanoic acid | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,3-Trifluorobutanoic acid | C4H5F3O2 | CID 54087766 - PubChem [pubchem.ncbi.nlm.nih.gov]
